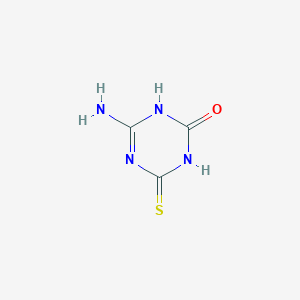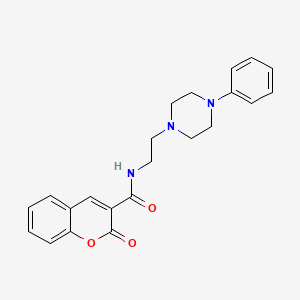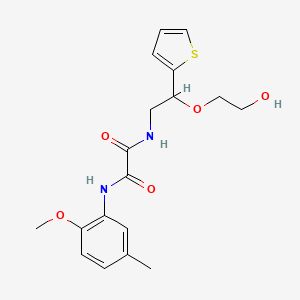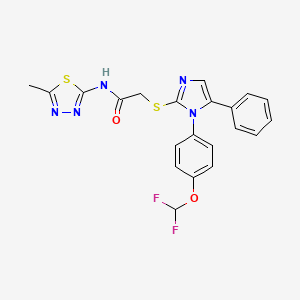
4-amino-6-mercapto-1,3,5-triazin-2(5H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Amino-6-mercapto-1,3,5-triazin-2(5H)-one (AMT) is a heterocyclic compound that has been studied extensively in recent years due to its potential applications in the fields of chemistry, biochemistry, and medicine. AMT is a versatile compound with a wide range of uses in scientific research, including as a reagent for the synthesis of other compounds, as a catalyst in chemical reactions, and as an inhibitor of certain biochemical processes.
科学研究应用
4-amino-6-mercapto-1,3,5-triazin-2(5H)-one has been used in a variety of scientific research applications, including as a reagent for the synthesis of other compounds, as a catalyst in chemical reactions, and as an inhibitor of certain biochemical processes. For example, 4-amino-6-mercapto-1,3,5-triazin-2(5H)-one has been used as a reagent for the synthesis of 1,2,4-triazoles, 2-amino-1,3,5-triazoles, and 2-amino-4-mercapto-1,3,5-triazoles. Additionally, 4-amino-6-mercapto-1,3,5-triazin-2(5H)-one has been used as a catalyst in the synthesis of polymers, polysaccharides, and polypeptides. It has also been used as an inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter levels in the brain.
作用机制
The mechanism of action of 4-amino-6-mercapto-1,3,5-triazin-2(5H)-one is not yet fully understood. However, it is believed that the compound interacts with the active site of the enzyme acetylcholinesterase, resulting in the inhibition of the enzyme’s activity. This inhibition of acetylcholinesterase activity leads to an increase in the levels of the neurotransmitter acetylcholine, which has a variety of effects on the nervous system.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-amino-6-mercapto-1,3,5-triazin-2(5H)-one are largely dependent on the concentration of the compound and the duration of exposure. At low concentrations, 4-amino-6-mercapto-1,3,5-triazin-2(5H)-one has been shown to reduce inflammation and improve wound healing. At higher concentrations, 4-amino-6-mercapto-1,3,5-triazin-2(5H)-one has been shown to have anti-microbial and anti-fungal effects. Additionally, 4-amino-6-mercapto-1,3,5-triazin-2(5H)-one has been shown to have neuroprotective effects, as well as neuroregenerative effects in animal models.
实验室实验的优点和局限性
The main advantage of using 4-amino-6-mercapto-1,3,5-triazin-2(5H)-one in laboratory experiments is its versatility. 4-amino-6-mercapto-1,3,5-triazin-2(5H)-one can be used for a wide variety of applications, including as a reagent for the synthesis of other compounds, as a catalyst in chemical reactions, and as an inhibitor of certain biochemical processes. Additionally, 4-amino-6-mercapto-1,3,5-triazin-2(5H)-one is relatively inexpensive and easy to obtain. However, 4-amino-6-mercapto-1,3,5-triazin-2(5H)-one is toxic and should be handled with caution. Additionally, 4-amino-6-mercapto-1,3,5-triazin-2(5H)-one can be difficult to purify, and the synthesis methods can be time-consuming.
未来方向
The potential applications of 4-amino-6-mercapto-1,3,5-triazin-2(5H)-one are vast, and there are numerous potential future directions for research. These include the development of new synthesis methods, the exploration of new applications for 4-amino-6-mercapto-1,3,5-triazin-2(5H)-one in scientific research, the investigation of the mechanism of action of 4-amino-6-mercapto-1,3,5-triazin-2(5H)-one, and the study of the biochemical and physiological effects of 4-amino-6-mercapto-1,3,5-triazin-2(5H)-one. Additionally, further research into the toxicology of 4-amino-6-mercapto-1,3,5-triazin-2(5H)-one is needed to fully understand the potential risks of exposure.
合成方法
4-amino-6-mercapto-1,3,5-triazin-2(5H)-one is typically synthesized from 4-amino-6-chloro-1,3,5-triazin-2(5H)-one (ACT) via a two-step process. The first step involves the reaction of ACT with thiophenol in the presence of an acid catalyst, resulting in the formation of 4-amino-6-mercapto-1,3,5-triazin-2(5H)-one and hydrochloric acid. The second step involves the removal of the hydrochloric acid by distillation, leaving behind pure 4-amino-6-mercapto-1,3,5-triazin-2(5H)-one. Other synthesis methods of 4-amino-6-mercapto-1,3,5-triazin-2(5H)-one have been developed, including the reaction of 4-aminothiophenol with sodium azide in the presence of a base catalyst and the reaction of 1,3,5-trithiane and sodium azide in the presence of a base catalyst.
属性
IUPAC Name |
6-amino-4-sulfanylidene-1H-1,3,5-triazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N4OS/c4-1-5-2(8)7-3(9)6-1/h(H4,4,5,6,7,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJGNCAQCZPMJQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NC(=S)NC(=O)N1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-6-mercapto-1,3,5-triazin-2(5H)-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 2-{2-[(4-methoxyphenyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B2899804.png)

![5-chloro-2-methoxy-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2899807.png)
![2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2899811.png)



![4-[[[(E)-2-phenylethenyl]sulfonylamino]methyl]oxane-4-carboxamide](/img/structure/B2899820.png)

![6-Benzylsulfanyl-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2899823.png)
![1-(5-Chloro-2-methoxyphenyl)-3-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)urea](/img/structure/B2899824.png)
![2-[5-cyano-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]ethyl 3-(trifluoromethyl)benzenecarboxylate](/img/structure/B2899825.png)
